Cas no 162607-18-3 ((5-chlorothiophen-2-yl)boronic acid)

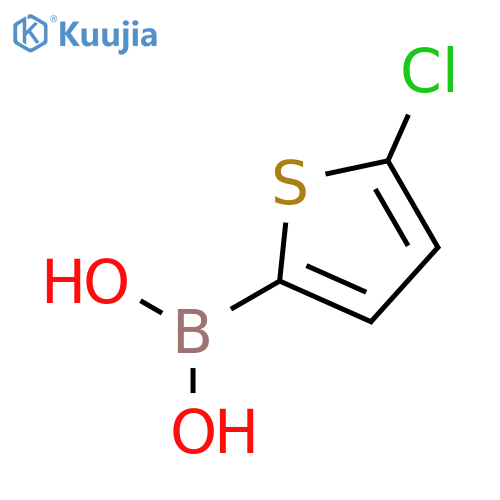

162607-18-3 structure

商品名:(5-chlorothiophen-2-yl)boronic acid

CAS番号:162607-18-3

MF:C4H4BClO2S

メガワット:162.402359008789

MDL:MFCD00236030

CID:65658

PubChem ID:2734324

(5-chlorothiophen-2-yl)boronic acid 化学的及び物理的性質

名前と識別子

-

- 5-Chloro-2-thienylboronic acid

- 5-Chlorothiophene-2-boronic acid

- 5-Chloro-2-thiopheneboronic Acid (contains varying amounts of Anhydride)

- (5-Chlorothiophen-2-yl)boronic acid

- 5-Chloro-2-thiopheneboronic Acid

- TIMTEC-BB SBB003942

- RARECHEM AH PB 0160

- 5-Chlorothiophene-2-Boronic

- 5-CHLOROTHIOPHEN-2-BORONIC ACID

- 5-Chlorothiophene-2-boronic acid, 97+%

- 5-Chloro-2-thiopheneboronic Acid (contains varying amounts

- 5-chlorothiophen-2-ylboronic acid

- 5-chlorothiphene 2-boronic acid

- (5-chloro-2-thienyl)boronic acid

- (5-Chlorothiophen-2-Yl)Boranediol

- Boronic acid, (5-chloro-2-thienyl)-

- 5-Chlorothiophene-2-boronicacid

- 5-chloro-thiophen-2-yl-boronic acid

- PubChem1799

- Z1203161835

- CHEMBL142592

- 5-chloro-2-thiophenylboronic acid

- AC-16385

- (5-chlorothiophen-2-yl)boronicAcid

- NCGC00092005-02

- 162607-18-3

- 2-chloro-5-thio-pheneboronic acid

- BDBM50067891

- PS-9641

- FT-0620340

- 5-chlorothiphene-2-boronic acid

- J-501577

- 5-chloro-thiophen-2-boronic acid

- AB05338

- JFCLNCVCDFUJPO-UHFFFAOYSA-

- 5-Chloro-2-thiopheneboronic Acid, (contains varying amounts of Anhydride)

- CS-W016108

- SCHEMBL9155

- 5-chlorothiophen-2-yl boronic acid

- 2-chlorothiophene-5-boronic acid

- FT-0645888

- JFCLNCVCDFUJPO-UHFFFAOYSA-N

- C2066

- DTXSID00370215

- AM86069

- SY015575

- AC-33490

- NCGC00092005-01

- A3615

- MFCD00236030

- 5-chloro-thiophene-2-boronic acid

- InChI=1/C4H4BClO2S/c6-4-2-1-3(9-4)5(7)8/h1-2,7-8H

- EN300-140799

- 5-chlorothien-2-yl boronic acid

- AKOS006222735

- (5-chlorothiophen-2-yl)boronic acid

-

- MDL: MFCD00236030

- インチ: 1S/C4H4BClO2S/c6-4-2-1-3(9-4)5(7)8/h1-2,7-8H

- InChIKey: JFCLNCVCDFUJPO-UHFFFAOYSA-N

- ほほえんだ: ClC1=C([H])C([H])=C(B(O[H])O[H])S1

- BRN: 8478804

計算された属性

- せいみつぶんしりょう: 161.97100

- どういたいしつりょう: 161.971

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 103

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 68.7

じっけんとくせい

- 色と性状: はくしょくふんまつ

- 密度みつど: 1.5

- ゆうかいてん: 136-140 °C (lit.)

- ふってん: 320.9 ºC at 760 mmHg

- フラッシュポイント: 147.9 ºC

- 屈折率: 1.585

- PSA: 68.70000

- LogP: 0.08130

- ようかいせい: 水に溶けない

(5-chlorothiophen-2-yl)boronic acid セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: R36/37/38

- セキュリティの説明: S37/39-S26

-

危険物標識:

- 危険レベル:IRRITANT

- ちょぞうじょうけん:2-8°C

- リスク用語:R36/37/38

- セキュリティ用語:S26;S37/39

(5-chlorothiophen-2-yl)boronic acid 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

(5-chlorothiophen-2-yl)boronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM135601-10g |

5-Chlorothiophene-2-boronic acid |

162607-18-3 | 95%+ | 10g |

$64 | 2023-02-17 | |

| Enamine | EN300-140799-10.0g |

(5-chlorothiophen-2-yl)boronic acid |

162607-18-3 | 94% | 10.0g |

$85.0 | 2023-02-15 | |

| TRC | C428058-500mg |

5-Chlorothiophene-2-boronic Acid |

162607-18-3 | 500mg |

$87.00 | 2023-05-18 | ||

| eNovation Chemicals LLC | D503384-100g |

5-Chlorothiophene-2-boronic acid |

162607-18-3 | 95% | 100g |

$260 | 2024-05-24 | |

| eNovation Chemicals LLC | D962361-500g |

5-Chlorothiophene-2-boronic acid |

162607-18-3 | 97% | 500g |

$1200 | 2024-06-05 | |

| AK Scientific | AMTB799-1g |

5-Chlorothiophene-2-boronic acid |

162607-18-3 | 97% | 1g |

$30 | 2025-02-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1022956-25g |

5-Chloro-2-thienylboronic acid |

162607-18-3 | 95% | 25g |

¥876 | 2023-04-15 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD2215-1g |

(5-Chlorothiophen-2-yl)boronic acid |

162607-18-3 | 98% | 1g |

¥84.0 | 2022-03-01 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C120526-5g |

(5-chlorothiophen-2-yl)boronic acid |

162607-18-3 | 97% | 5g |

¥182.90 | 2023-09-03 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY015575-5g |

5-Chloro-2-thienylboronic Acid |

162607-18-3 | ≥95% | 5g |

¥114.00 | 2024-07-09 |

(5-chlorothiophen-2-yl)boronic acid 関連文献

-

Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085

-

Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412

-

Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

162607-18-3 ((5-chlorothiophen-2-yl)boronic acid) 関連製品

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

- 2230780-65-9(IL-17A antagonist 3)

- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)

- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

推奨される供給者

Amadis Chemical Company Limited

(CAS:162607-18-3)(5-chlorothiophen-2-yl)boronic acid

清らかである:99%/99%

はかる:25g/100g

価格 ($):247.0/710.0

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:162607-18-3)5-氯噻吩-2-硼酸

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ